Sarafloxacin hydrochloride hydrate
Overview
Description
Sarafloxacin hydrochloride hydrate is a fluoroquinolone antibiotic primarily used in veterinary medicine. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The compound is a derivative of quinolone and is characterized by its molecular formula C20H17F2N3O3 · HCl · xH2O and a molecular weight of 421.83 (anhydrous basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sarafloxacin hydrochloride hydrate involves several synthetic steps. One common method includes the reaction of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs solid dispersion technology. This method involves uniformly mixing sarafloxacin hydrochloride with anhydrous dextrose in a weight ratio of 1: (2-10) and performing ball milling in a planetary ball mill. Soluble adjuvants are then added to obtain the finished product, which contains 5% to 20% sarafloxacin hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Sarafloxacin hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone compounds .
Scientific Research Applications
Sarafloxacin hydrochloride hydrate has a wide range of scientific research applications:
Mechanism of Action
Sarafloxacin hydrochloride hydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition prevents the supercoiling of DNA, thereby disrupting DNA synthesis and ultimately leading to bacterial cell death . The primary molecular target is the bacterial DNA gyrase, and the pathway involved is the inhibition of DNA replication .
Comparison with Similar Compounds
Sarafloxacin hydrochloride hydrate is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:
- Enrofloxacin
- Difloxacin hydrochloride
- Ofloxacin
- Marbofloxacin
- Oxolinic acid
Uniqueness
Compared to these similar compounds, this compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial spectrum. For instance, it has a higher affinity for bacterial DNA gyrase compared to some other fluoroquinolones, making it particularly effective against certain resistant bacterial strains .
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3.ClH.H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXNYJHWEOUUIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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